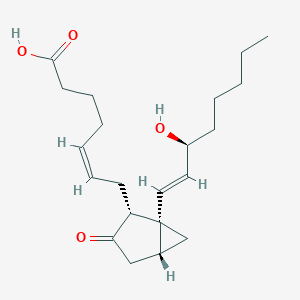

11-DM-Pge2

Description

Structure

3D Structure

Propriétés

Numéro CAS |

102769-45-9 |

|---|---|

Formule moléculaire |

C21H32O4 |

Poids moléculaire |

348.5 g/mol |

Nom IUPAC |

(Z)-7-[(1S,2R,5R)-1-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-2-bicyclo[3.1.0]hexanyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H32O4/c1-2-3-6-9-17(22)12-13-21-15-16(21)14-19(23)18(21)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-18,22H,2-3,5-6,8-11,14-15H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18-,21-/m0/s1 |

Clé InChI |

DAPQUCOVYRBPOI-IFZJGULLSA-N |

SMILES |

CCCCCC(C=CC12CC1CC(=O)C2CC=CCCCC(=O)O)O |

SMILES isomérique |

CCCCC[C@@H](/C=C/[C@]12C[C@@H]1CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O |

SMILES canonique |

CCCCCC(C=CC12CC1CC(=O)C2CC=CCCCC(=O)O)O |

Synonymes |

11-deoxy-11,12-methanoprostaglandin E2 11-DM-PGE2 |

Origine du produit |

United States |

Molecular and Cellular Mechanisms of 11 Dm Pge2 Action

Prostanoid E (EP) Receptor Subtype Interactions

Prostanoid E receptors consist of four distinct subtypes: EP1, EP2, EP3, and EP4. Each subtype is coupled to different G proteins and activates unique downstream signaling pathways, allowing PGE2 and its analogs to elicit diverse cellular responses.

11-deoxy-16,16-dimethyl Prostaglandin (B15479496) E2 (DDM-PGE2) acts as a selective agonist for the EP2 and EP3 receptor subtypes. This selectivity indicates that DDM-PGE2 preferentially binds to and activates these two receptors, implying a lower or negligible affinity for EP1 and EP4 receptors . In contrast, its parent compound, PGE2, is known to bind with high affinity to all four EP receptor subtypes (EP1, EP2, EP3, and EP4), with dissociation constants (Kd values) typically ranging between 1-10 nM depending on the receptor subtype and tissue . A related metabolite, 13,14-dihydro-15-keto Prostaglandin E2, has been shown not to bind effectively to EP2 and EP4 receptors, nor does it induce adenylate cyclase activity in cells expressing these receptors . This further underscores the distinct binding profile of specific PGE2 analogs.

A summary of the known agonism of DDM-PGE2 with EP receptor subtypes is presented below:

| Compound | EP1 Agonism | EP2 Agonism | EP3 Agonism | EP4 Agonism | Reference |

| 11-DM-PGE2 (DDM-PGE2) | No Data | Yes | Yes | No Data | |

| Prostaglandin E2 (PGE2) | Yes | Yes | Yes | Yes |

The activation of EP2 and EP3 receptors by 11-DM-PGE2 triggers distinct intracellular signaling modalities due to their characteristic G-protein coupling.

EP2 Receptor: The EP2 receptor is primarily coupled to Gs proteins. Upon activation, Gs proteins stimulate adenylate cyclase (AC), leading to an increase in the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) . Beyond the canonical cAMP/PKA pathway, EP2 receptor activation can also engage the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. This can occur through the β-arrestin pathway following epidermal growth factor receptor (EGFR) transactivation or via the release of G protein βγ subunits that stimulate Akt by PI3K . The EP2 receptor's ability to activate PI3K/Akt signaling has been linked to pathways involving glycogen (B147801) synthase kinase 3 beta (GSK3β) and β-catenin, influencing gene transcription .

EP3 Receptor: The EP3 receptor exhibits a unique versatility in its G-protein coupling, capable of interacting with Gi, Gs, and G12/13 proteins . The predominant coupling for most EP3 splice variants is to Gi proteins. Gi protein activation leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels . In addition to modulating cAMP, EP3 receptor activation can lead to an increase in intracellular calcium (Ca2+) levels. This is often mediated via phospholipase C (PLC) activation, typically through Gi-mediated pathways . For instance, PGE2-EP3 signaling has been shown to trigger mast cell activation through a Gi/o-Ca2+ influx/PI3K pathway . Activation of EP3 can also lead to the activation of the Rho signaling pathway via G12/13 coupling .

A summary of the signaling modalities for EP2 and EP3 receptors is provided below:

| Receptor Subtype | Primary G-protein Coupling | Effect on Adenylate Cyclase | Effect on cAMP | Other Key Pathways/Mediators | Reference |

| EP2 | Gs | Stimulation | Increase | PKA, PI3K/Akt, EGFR, GSK3β/β-catenin | |

| EP3 | Gi (major), Gs, G12/13 | Inhibition (Gi), Stimulation (Gs) | Decrease (Gi), Increase (Gs) | PLC, Ca2+ mobilization, PI3K/Akt, Rho |

While 11-DM-PGE2 is a selective agonist for EP2 and EP3 receptors, specific detailed research findings on crosstalk and co-dependence among EP receptor subtypes directly in response to 11-DM-PGE2 are not extensively documented. However, general principles of PGE2-EP receptor crosstalk are well-established and provide context.

PGE2's ability to bind to multiple EP receptors allows for complex interplay and modulation of cellular responses. For instance, EP2 and EP4 receptors, both Gs-coupled, can synergize to activate certain pathways or compensate for each other's functions . There is evidence that EP2 can regulate β-arrestin signaling to initiate various pathways including PI3K, Akt, Src, extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and EGFR pathways . The crosstalk between EP2 and EGF pathways, for example, increases the complexity of EP receptor signaling . Similarly, EP3 receptor activation can influence or be influenced by other signaling pathways, as seen in its role in regulating β-catenin through the Src/EGFR/PI3K/Akt/GSK-3β pathway in response to PGE2 .

The precise nature of crosstalk and co-dependence specifically initiated by 11-DM-PGE2 would depend on the relative expression levels of EP2 and EP3 receptors in a given cell type, as well as the specific downstream pathways each receptor activates in that context.

Receptor-Specific Signaling Modalities (G-protein coupling, adenylate cyclase, PLC activation)

Intracellular Signaling Cascades Activated by 11-DM-PGE2

The agonism of 11-DM-PGE2 on EP2 and EP3 receptors directly impacts key intracellular signaling cascades, notably the cyclic AMP (cAMP)/Protein Kinase A (PKA) and Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) pathways.

The interaction of 11-DM-PGE2 with EP2 and EP3 receptors significantly modulates intracellular cAMP levels and subsequent PKA activity.

Via EP2 Receptor: As an agonist for the EP2 receptor, 11-DM-PGE2 stimulates the Gs-coupled pathway. This leads to the activation of adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP), thereby increasing intracellular cAMP concentrations . The elevated cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various target proteins, leading to diverse cellular responses .

Via EP3 Receptor: The effect of 11-DM-PGE2 through the EP3 receptor on the cAMP/PKA pathway is more intricate due to the EP3 receptor's promiscuous G-protein coupling. While the major splice variants of EP3 are coupled to Gi proteins, which inhibit adenylate cyclase and thus decrease cAMP production , some EP3 variants can also couple to Gs proteins, leading to an increase in cAMP . Therefore, the ultimate impact of 11-DM-PGE2 on cAMP/PKA signaling via EP3 depends on the specific EP3 splice variant expressed in the cell.

11-DM-PGE2's agonism of EP2 and EP3 receptors also influences the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.

Via EP2 Receptor: Activation of the EP2 receptor by PGE2 (and by extension, its agonist 11-DM-PGE2) has been demonstrated to upregulate the PI3K/Akt pathway . This activation can occur through several mechanisms, including the β-arrestin pathway following EGFR transactivation or through the release of G protein βγ subunits that stimulate Akt via PI3K . This pathway is known to influence the phosphorylation and inactivation of glycogen synthase kinase 3 beta (GSK3β) and the nuclear translocation of β-catenin, impacting gene transcription and cell survival .

Via EP3 Receptor: PGE2-EP3 signaling has also been shown to activate PI3K/Akt pathways. This activation is often observed in conjunction with increased intracellular Ca2+ levels and can be dependent on Gi/o protein coupling . For example, PGE2-EP3 signaling has been implicated in triggering mast cell activation through a Gi/o-Ca2+ influx/PI3K pathway, leading to inflammatory responses . In some contexts, PGE2 acting via EP3 receptors has been shown to upregulate β-catenin protein through the EP3-Src/EGFR/PI3K/Akt/GSK-3β pathway, promoting cell growth and invasion .

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 11-deoxy-16,16-dimethyl Prostaglandin E2 | 5283063 |

| Prostaglandin E2 (PGE2) | 5280360 |

| Cyclic AMP (cAMP) | 6076 |

Note: PubChem CIDs are primarily assigned to chemical compounds. For protein targets like receptors (EP1, EP2, EP3, EP4) and enzymes (PKA, PI3K, Akt, PLC, G-proteins), UniProt IDs are provided where available, as direct PubChem CIDs for these biological macromolecules are not typically listed. PubChem may list CIDs for inhibitors or activators of these proteins.

| Protein/Enzyme Name | UniProt ID (Human) |

| Prostanoid E Receptor 1 (EP1) | P34995 |

| Prostanoid E Receptor 2 (EP2) | P43116 |

| Prostanoid E Receptor 3 (EP3) | P43115 |

| Prostanoid E Receptor 4 (EP4) | P35408 |

| Protein Kinase A (PKA) | N/A |

| Phosphoinositide 3-Kinase (PI3K) | N/A |

| Protein Kinase B (Akt) | N/A |

| Phospholipase C (PLC) | N/A |

| G-protein (e.g., Gs, Gi, Gq subunits) | N/A |

Molecular Interactions and Downstream Targets of 11-DM-PGE2

Interaction with Growth Factor Receptor Tyrosine Kinases (RTKs) (e.g., EGFR, FGFR1)

Prostaglandin E2 (PGE2), the endogenous counterpart of 11-DM-PGE2, plays critical roles in synergistically enhancing receptor tyrosine kinase (RTK)-dependent signaling systems, notably the Epidermal Growth Factor Receptor (EGFR) pathway . This synergistic action has been observed to promote the growth and migration of colon cancer cells when both PGE2 and EGFR signaling pathways are activated .

The mechanisms by which PGE2 influences EGFR activity are multifaceted. PGE2 can promote EGFR phosphorylation and activate the Extracellular signal-regulated kinase 2 (ERK2) signaling pathway . This can occur through the mobilization of intracellular pathways, such as Src or Protein Kinase A (PKA), which directly induce intracellular tyrosine phosphorylation of EGFR . Alternatively, PGE2-induced intracellular signaling can activate metalloproteinases, leading to the shedding of EGFR ligands from the plasma membrane, which in turn activates EGFR .

Detailed research findings indicate that the cAMP-responsive element within the amphiregulin (AR) promoter is essential for the synergistic activation of AR transcription by PGE2 and the EGFR signaling system . Furthermore, an Sp1 element has been shown to significantly enhance this synergy . The activation of EGFR by PGE2, mediated through different E-type prostanoid (EP) receptors, may also contribute to the development of resistance to anti-EGFR therapies in certain cancer patients . As 11-DM-PGE2 is an agonist for EP2 and EP3 receptors , it is implicated in similar modulatory effects on RTK signaling.

Modulation of Cytoskeletal Organization

11-DM-PGE2 has been shown to influence cytoskeletal organization, contributing to its cytoprotective properties. Studies utilizing HPLC-electrospray ionization tandem mass spectrometry (ESI-MS/MS) and matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF) have identified specific proteins whose synthesis is stimulated by 11-DM-PGE2 in LLC-PK1 cells. These include endothelial actin binding protein, myosin, and actin, all of which are fundamental components of the cellular cytoskeleton. The collective expression of these proteins suggests that 11-DM-PGE2-mediated cytoprotection may involve alterations in cytoskeletal architecture.

Beyond 11-DM-PGE2, PGE2 signaling more broadly impacts cytoskeletal arrangement, often via the PKA signaling pathway. In osteoblasts, PGE2 is linked to cytoskeletal organization. Furthermore, PGE2 has been observed to inhibit the contraction and remodeling of anchored collagen gels by adult fibroblasts, with notable changes in cellular morphology indicating dramatic alterations in the cytoskeleton and a loss of stress fibers. The EP2 and EP4 receptor pathways, which are activated by PGE2, modulate cell migration and chemotaxis through the upregulation of cAMP, subsequently affecting cell morphology due to cytoskeletal rearrangement. The cytoskeleton itself is a dynamic network composed of microtubules, microfilaments (primarily actin), and intermediate filaments, and its reorganization is crucial for various cellular processes, including changes in cell morphology, adhesion, exocytosis, and migration.

Endoplasmic Reticulum (ER) Stress Response Induction

11-DM-PGE2 has been identified as an inducer of the endoplasmic reticulum (ER) stress response. The cytoprotective effects mediated by 11-DM-PGE2 may involve the stimulation of this cellular stress response. A key finding supporting this mechanism is the selective stimulation of glucose-regulated protein 78 (GRP78) synthesis by 11-DM-PGE2 in LLC-PK1 cells. GRP78 is a well-known ER chaperone and a primary marker for the induction of ER stress and the unfolded protein response (UPR).

The ER is a vital organelle responsible for protein synthesis, folding, modification, lipid synthesis, and calcium storage. When unfolded or misfolded proteins accumulate in the ER lumen, it leads to ER stress, which in turn triggers the UPR to restore cellular homeostasis. The UPR involves the activation of three canonical ER stress sensors: protein kinase RNA-like endoplasmic reticulum kinase (PERK), inositol-requiring enzyme 1α (IRE1α), and activating transcription factor 6 (ATF6). While ER stress can also induce the expression of other ER molecular chaperones like GRP94 to protect cell proliferation, prolonged or excessive ER stress can lead to cell apoptosis. The ability of 11-DM-PGE2 to induce GRP78 suggests its direct involvement in modulating ER homeostasis and stress pathways.

Biological Roles of 11 Dm Pge2 in Non Pathological Systems

Regulation of Hematopoiesis and Stem Cell Function

Prostaglandin (B15479496) E2 (PGE2) and its stable synthetic analogs, including 11-DM-PGE2 (often studied as 16,16-dimethyl PGE2 or dmPGE2), play significant roles in regulating hematopoietic stem cell (HSC) and hematopoietic progenitor cell (HPC) functions . These compounds influence various aspects of hematopoietic cell biology, from proliferation and differentiation to homing and survival.

Influence on Hematopoietic Stem Cell (HSC) Proliferation and Differentiation

Studies employing 16,16-dimethyl PGE2 (dmPGE2) have demonstrated its capacity to increase HSC numbers in zebrafish models and to enhance the generation of colony-forming progenitors from mouse embryonic stem cells . Short-term ex vivo exposure of bone marrow cells to PGE2, which 11-DM-PGE2 is designed to mimic, has been shown to stimulate the proliferation, cycling, and differentiation of quiescent cells, leading to an increase in cycling HPCs . Specifically, PGE2 pulse exposure significantly increased the proportion of primitive long-term repopulating HSCs (LT-HSC) in the G1 + S/G2M phases of the cell cycle when compared to control groups .

PGE2 can promote the expansion of stem/progenitor cells both in vitro and in vivo through the activation of the Wnt signaling pathway, a pathway critical for HSC self-renewal and differentiation . Research in zebrafish and mice further indicates that PGE2 is essential for Wnt-mediated HSC generation and can synergistically enhance HSC numbers when combined with Wnt signaling . While in vivo dmPGE2 treatment in some contexts did not inhibit HSPC differentiation or alter HSPC proliferation in naive mice, it notably led to an increase in hematopoietic progenitors, particularly following total body irradiation (TBI) .

Modulation of Myelopoiesis and Erythropoiesis by 11-DM-PGE2

PGE2 generally exhibits an inhibitory effect on myelopoiesis both in vitro and in vivo, contributing to a negative feedback loop that regulates myeloid progenitor cell expansion . Conversely, PGE2 has been observed to promote erythroid and multipotential colony formation in vitro . However, the effects can be context-dependent. In a murine model of sub-lethal total body irradiation (TBI), in vivo treatment with dmPGE2 did not result in a decrease in myeloid or erythroid bone marrow progenitors at any time point analyzed. Instead, an increase in hematopoietic progenitors was observed, particularly 14 days post-TBI, suggesting that the effects of dmPGE2 on progenitor inhibition may be specific to the injury setting . Furthermore, dmPGE2 treatment did not impair the capacity of HSPCs to produce mature blood cells, with blood counts reaching similar nadir and recovery, indicating that the anti-apoptotic effects of dmPGE2 are likely restricted to immature hematopoietic cells .

Effects on HSC Homing and Engraftment

Short-term ex vivo exposure of hematopoietic grafts to PGE2, including its stable analogs like 11-DM-PGE2, has been shown to facilitate engraftment and recovery in transplantation settings . Studies have demonstrated that equivalent hematopoietic reconstitution can be achieved using approximately 4-fold fewer PGE2-treated cells compared to untreated controls . The enhanced frequency and engraftment of HSCs following PGE2 treatment are attributed to its effects on HSC homing and cell cycle activity .

PGE2 significantly increases the expression of CXCR4 on both mouse and human HSCs, which in turn enhances their migration towards SDF-1α in vitro and improves in vivo marrow homing by approximately two-fold . This enhanced homing effect can be blocked by a CXCR4 receptor antagonist, highlighting the importance of this pathway . The ability of short-term ex vivo PGE2 exposure to facilitate HSC homing, survival, and proliferation presents a promising strategy to enhance hematopoietic transplantation outcomes, particularly in scenarios where HSC numbers are limited, such as in umbilical cord blood cell transplants .

Table 1: Effects of PGE2 on HSC Function and Homing

| Parameter | Effect of PGE2 Treatment (e.g., dmPGE2) | Citation |

| Cells for Equivalent Engraftment | 4-fold fewer treated cells | |

| In vivo Marrow Homing | 2-fold enhancement | |

| HSC Entry into Cell Cycle (24h) | 2-fold increase | |

| CXCR4 Expression on HSCs | Increased | |

| Migration to SDF-1α in vitro | Increased |

Regulation of Apoptosis in Hematopoietic Progenitor Cells by 11-DM-PGE2

PGE2 and its analogs exhibit anti-apoptotic effects in various cell types, including hematopoietic stem and progenitor cells (HSPCs) . In vivo treatment with dmPGE2 has been shown to decrease HSPC apoptosis, particularly after total body irradiation (TBI), effectively reversing the apoptotic program initiated by the injury .

Pulse exposure to PGE2 has been observed to reduce the levels of annexin-V and active caspase-3 in SKL cells (markers indicative of apoptosis in mouse and human HSCs) under conditions of reduced serum . This suggests that the enhancement of HSC function by PGE2 may largely stem from improved HSC survival . Furthermore, PGE2 enhances HSC survival, which is associated with an increase in Survivin mRNA and protein expression and a concomitant reduction in intracellular active caspase-3 levels . The activation of cAMP, a key downstream signaling molecule of EP receptors (which 11-DM-PGE2 agonizes), is also implicated in inhibiting apoptosis in CD34+ cells .

Contribution to Tissue Repair and Regeneration

Prostaglandin E2 (PGE2) and its stable synthetic analogs, such as 11-DM-PGE2, are recognized for their broad contributions to tissue repair and regeneration across various organ systems . Their involvement extends to modulating stem cell activity and promoting tissue restoration following injury.

Role in Skeletal Muscle Regeneration and Stem Cell Function

PGE2 is considered essential for the efficacious function of skeletal muscle stem cells (MuSCs), playing a crucial role in augmenting muscle regeneration and strength . Research indicates that PGE2 directly targets MuSCs via the EP4 receptor, thereby promoting MuSC expansion . An acute treatment with PGE2 has been shown to be sufficient to robustly enhance muscle regeneration, whether through endogenous MuSCs or transplanted ones .

Impact on Fibrotic Processes and Wound Healing

Prostaglandin E2 (PGE2), the parent compound of 11-DM-PGE2, plays a significant role in tissue repair and regeneration, particularly in wound healing and the modulation of fibrotic processes. Elevated PGE2 levels have been shown to accelerate cutaneous wound healing and promote the remodeling of skin structure, including the formation of new hair follicles and sebaceous glands . PGE2 exhibits anti-inflammatory and pro-angiogenesis effects, partly by inducing macrophage polarization from the M1 to the M2 phenotype at injured sites .

Crucially, PGE2 can reduce pathological scar formation, which is often characterized by excessive extracellular matrix (ECM) deposition by myofibroblasts . Studies indicate that PGE2 significantly reduces the infiltration of myofibroblasts and leads to enhanced expression of anti-fibrotic genes and decreased collagen deposition . It has been observed that PGE2 influences the migration and contraction of human fetal dermal fibroblasts, thereby contributing to the prevention of fibrotic processes during wound healing . Furthermore, PGE2 can inhibit the differentiation of fibroblasts into myofibroblasts via the EP2 receptor pathway through the upregulation of cyclic adenosine (B11128) monophosphate (cAMP) . Research also suggests that PGE2 can inhibit the production of type I collagen alpha1 by human embryo lung fibroblasts .

However, the role of PGE2 in fibrosis is complex and can be context-dependent, varying with receptor types, target cell types, and organs . While EP2 and EP4 receptors are generally associated with anti-fibrotic effects, EP1 and EP3 receptors can sometimes promote fibrosis . Some studies have suggested a pro-fibrotic role for PGE2 in the skin by inducing fibroblast proliferation and collagen production . Conversely, decreasing the magnitude of the early inflammatory phase of wound healing has been linked to reduced scarring . Interestingly, the introduction of PGE2 into early fetal wounds has been observed to delay healing and lead to scar production, highlighting the nuanced nature of its effects .

Table 1: Effects of PGE2 on Fibrotic Processes and Wound Healing

| Effect Category | Specific Action | Receptor/Mechanism | Context/Outcome | Source |

| Anti-Fibrotic | Reduces pathological scar formation | Decreases myofibroblast infiltration, collagen deposition | Improved skin remodeling, less scarring | |

| Inhibits fibroblast differentiation into myofibroblasts | EP2 receptor pathway, cAMP upregulation | Prevention of fibrotic processes | ||

| Inhibits type I collagen alpha1 production | Human embryo lung fibroblasts | Anti-fibrotic effect | ||

| Accelerates cutaneous wound healing | Anti-inflammatory, pro-angiogenesis, macrophage polarization (M1 to M2) | Faster healing, improved skin structure | ||

| Pro-Fibrotic/Context-Dependent | Induces fibroblast proliferation and collagen production | In skin | Potential pro-fibrotic role | |

| Delays healing and causes scar production | When introduced into early fetal wounds | Context-dependent effect |

Protective Effects in Renal and Hepatic Systems

Renal System Prostaglandin E2 (PGE2) is a significant metabolite of arachidonic acid in the mammalian kidney, where it modulates renal hemodynamics, metabolism, water and ion transport, and sympathetic nerve activity . The synthetic analog, 11-deoxy-16,16-dimethyl PGE2 (DDM-PGE2), along with PGE2, has demonstrated cytoprotective effects against 2,3,5-(trisglutathion-S-yl)-hydroquinone-mediated cytotoxicity in renal proximal tubule epithelial cells (LLC-PK1) . This cytoprotection is suggested to be mediated by a protein kinase C (PKC)-coupled receptor, which is pharmacologically distinct from the currently classified E-prostanoid (EP) receptor subtypes .

PGE2 also promotes cellular recovery from established nephrotoxic serum nephritis in mice, leading to the normalization of blood urea (B33335) nitrogen and urine protein levels, and improved kidney histology . In this context, PGE2 reduces nephrotoxin serum-induced apoptosis of glomerular cells and promotes their reproliferation after injury, with the EP3 receptor identified as important in mediating these beneficial effects . Furthermore, PGE2 contributes substantially to the success and survival rates in hepatic and renal transplantation-induced ischemia-reperfusion (I/R) injury . It can decrease the inflammatory response, maintain immune homeostasis, promote angiogenesis, protect microcirculation, and alleviate fibrosis caused by I/R injury . The PGE2/EP4 pathway is particularly noted for its role in ameliorating renal I/R injury through anti-oxidation, antiapoptotic, and inflammation inhibition effects . The cyclooxygenase-2 (COX-2) isoform in kidneys also provides protection against fibrosis, with high levels of PGE2 hindering its development . However, it is important to note that some data suggest that the synthesis of PGE2 can exert adverse effects on the repair of renal I/R injury, and that EP1 and EP3 receptors may contribute to renal injury .

Hepatic System In the hepatic system, 16,16-dimethyl PGE2 (dm-PGE2) has shown a modest protective effect against acetaminophen-induced hepatotoxicity in rats, resulting in less advanced necrosis compared to control groups . This protective effect did not appear to be mediated by altering acetaminophen (B1664979) metabolite excretion, suggesting it does not significantly impact cytochrome P-450-dependent drug-metabolizing enzymes . Exogenous PGE2 has also demonstrated protective effects in various models of liver injury, including those induced by lipopolysaccharide (LPS), carbon tetrachloride (CCl4), viruses, and ischemia-reperfusion .

PGE2 can expedite the repair of liver ischemia-reperfusion injury by reducing liver inflammation, fibrosis, and necrosis . Studies with hepatocyte-specific COX-2 transgenic mice subjected to liver I/R injury showed reduced hepatocyte necrosis, decreased neutrophil recruitment and infiltration, lower levels of proinflammatory factors, and attenuated oxidative stress . The PGE2/EP4 pathway has been linked to alleviating LPS-induced hepatic TNF-α expression and injury . Furthermore, 16,16-dimethyl PGE2 has been shown to attenuate lipid peroxidation-dependent killing of primary cultured rat hepatocytes by stabilizing membrane microviscosity . It can also abrogate the induction of tumor necrosis factor (TNF), leukotriene B4 (LTB4), and procoagulant activity by macrophages, and attenuate the expression of major histocompatibility class antigens on the surface of hepatocytes, potentially inhibiting viral replication . PGE2 can also exert a protective effect against hepatic insulin (B600854) signaling, with overexpression of hepatic COX-2 in high-fat diet-fed mice leading to increased PGE2 levels and protection against hepatic insulin resistance . Additionally, PGE2-EP3 signaling has been associated with preventing insulin resistance and reducing fat deposition in adipose tissue .

Table 2: Protective Effects of 11-DM-PGE2/PGE2 in Renal and Hepatic Systems

| System | Compound/Mechanism | Specific Protective Effect | Outcome/Finding | Source |

| Renal | 11-DM-PGE2/PGE2 (PKC-coupled receptor) | Cytoprotection against toxins | Protection in renal proximal tubule epithelial cells | |

| PGE2 (EP3 receptor) | Promotes cellular recovery in nephritis | Normalization of renal parameters, reduced apoptosis, reproliferation of glomerular cells | ||

| PGE2/EP4 pathway | Ameliorates I/R injury | Anti-oxidation, anti-apoptosis, inflammation inhibition | ||

| COX-2/PGE2 | Protects against fibrosis | Hinders fibrosis development in kidneys | ||

| Hepatic | 16,16-dimethyl PGE2 | Modest protection against acetaminophen-induced hepatotoxicity | Less advanced necrosis in rat livers | |

| PGE2 | Expedites I/R injury repair | Reduces inflammation, fibrosis, necrosis in liver | ||

| PGE2/EP4 | Alleviates LPS-induced injury | Decreased hepatic TNF-α expression and injury | ||

| 16,16-dimethyl PGE2 | Attenuates lipid peroxidation | Stabilizes membrane microviscosity in hepatocytes | ||

| Dimethyl PGE2 | Abrogates inflammatory mediator induction, attenuates MHC antigen expression | Potential inhibition of viral replication | ||

| PGE2/COX-2/EP3 | Protects against hepatic insulin resistance, reduces fat deposit | Improved insulin sensitivity, reduced liver fat |

Modulation of Cellular Migration and Proliferation

Prostaglandin E2 (PGE2) plays a multifaceted role in modulating cellular migration and proliferation across various cell types. Generally, PGE2 has been shown to promote cell proliferation, survival, angiogenesis, invasion, and migration in diverse contexts, including different tumor cell lines .

In neuroectodermal stem cells, PGE2 interacts with canonical Wnt signaling and influences migratory behavior. Specifically, PGE2 has been observed to increase the final distance from origin, path length traveled, and average speed of migration in Wnt-activated cells . It also alters distinct cellular phenotypes characteristic of Wnt-induced NE-4C cells, corresponding to modified splitting behavior . These findings suggest that PGE2 can significantly alter cell proliferation behavior in neuroectodermal stem cells when induced by Wnt agonist treatment . PGE2 has also been shown to stimulate cell growth and motility in osteoblasts, prostate cancer cells, and pancreatic stellate cells .

Conversely, in the context of dendritic cells (DC), both endogenous and exogenous PGE2 have been found to inhibit DC proliferation . The observed increase in viable DC in cultures containing PGE2 is attributed to a direct antiapoptotic effect rather than increased cell proliferation .

In the female reproductive system, PGE2 is indispensable for trophoblast migration, proliferation, and invasion . Agonists for EP1, EP2, and EP4 receptors have been shown to promote the migration of HTR-8/SVneo cells . PGE2 binding to EP1 and EP4 receptors further promotes HTR-8/SVneo cell migration, a process mediated by the activation of the ERK pathway . However, some research presents a contrasting view, indicating that PGE2 can suppress HTR-8/SVneo cell proliferation and migration through EP2 and EP4 receptors by increasing intracellular cAMP . This highlights the complex and sometimes contradictory effects of PGE2 depending on the specific cellular context and signaling pathways involved. Additionally, PGE2 and all EP receptor agonists have been shown to induce the migration of human ovarian follicular endothelial cells (hOMECs) .

Table 3: Modulation of Cellular Migration and Proliferation by PGE2

| Cell Type/Context | Effect on Migration | Effect on Proliferation | Key Receptors/Mechanisms | Source |

| Neuroectodermal Stem Cells | Increased path length, average speed, final distance from origin | Alters proliferation behavior (Wnt-dependent) | Wnt signaling, PKA, PI-3K | |

| Osteoblasts, Prostate Cancer Cells, Pancreatic Stellate Cells | Stimulates motility | Stimulates growth | Not specified in detail for 11-DM-PGE2 | |

| Dendritic Cells (DC) | Not directly specified as promoting migration in this context | Inhibits proliferation | Anti-apoptotic effect, EP-2/EP-4 receptors, cAMP | |

| Trophoblast Cells (HTR-8/SVneo) | Promotes migration | Indispensable role in proliferation; conflicting data on suppression | EP1, EP2, EP4 agonists, ERK pathway; EP2/EP4 (cAMP-mediated suppression) | |

| Human Ovarian Follicular Endothelial Cells (hOMECs) | Induces migration | Not specified | All EP receptor agonists |

Immunomodulatory Functions of 11 Dm Pge2

Regulation of Specific Immune Cell Subsets

Specific detailed research findings on the direct regulatory effects of 11-DM-PGE2 on the following immune cell subsets are not extensively documented in the current literature.

T Lymphocyte Differentiation and Activity

Specific data on how 11-DM-PGE2 directly influences T lymphocyte differentiation and activity, including the various CD4+ T cell subsets and CD8+ cytotoxic T lymphocytes, are not detailed in the available information.

Naïve CD4+ T Cell Differentiation (Th1, Th2, Th17, Tfh, Treg)

There is no specific information available detailing the direct effects of 11-DM-PGE2 on the differentiation of naïve CD4+ T cells into Th1, Th2, Th17, T follicular helper (Tfh), or regulatory T (Treg) cell subsets.

CD8+ Cytotoxic T Lymphocyte (CTL) Activity

Direct research findings on the impact of 11-DM-PGE2 on CD8+ Cytotoxic T Lymphocyte (CTL) activity are not detailed in the available scientific literature.

Natural Killer (NK) Cell Function and Cytotoxicity

Specific studies detailing the direct effects of 11-DM-PGE2 on Natural Killer (NK) cell function and cytotoxicity are not provided in the current search results.

Macrophage Polarization and Function (M1/M2 Phenotypes)

Information on the direct influence of 11-DM-PGE2 on macrophage polarization towards M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes and their subsequent functions is not detailed in the available literature.

Dendritic Cell (DC) Maturation, Migration, and Antigen Presentation

Direct research findings on how 11-DM-PGE2 specifically affects dendritic cell (DC) maturation, migration, and antigen presentation capabilities are not available in the provided information.

Experimental Methodologies in 11 Dm Pge2 Research

In Vitro Experimental Models

In vitro models are fundamental for dissecting the direct cellular and molecular interactions of 11-DM-PGE2, offering controlled environments to study its specific effects without the complexities of a whole organism.

Cell Culture Systems for Studying 11-DM-PGE2 Effects

Various cell culture systems have been utilized to investigate the diverse actions of 11-DM-PGE2. Renal proximal tubular epithelial (LLC-PK1) cells have been used to demonstrate that 11-DM-PGE2 protects against cellular injury induced by nephrotoxic compounds like 2,3,5-tris-(glutathion-S-yl)hydroquinone . This cytoprotective response in LLC-PK1 cells is mediated through a thromboxane (B8750289) or thromboxane-like receptor coupled to AP-1 signaling pathways .

In the context of hematopoiesis, short-term ex vivo treatment of marrow cells with dmPGE2 has been shown to enhance hematopoietic stem cell (HSC) function, including homing, survival, and proliferation . Specifically, it increases the proportion of mouse colony-forming units spleen (CFU-S) and human colony-forming units granulocyte/macrophage (CFU-GM) in the cell cycle . Murine embryonic stem (ES) cells, when treated with dmPGE2 in culture, exhibited significant increases in the numbers of multipotent definitive hematopoietic progenitors .

Osteocytic cell line MLO-Y4, derived from murine long bones, has been treated with EP2/EP4 agonists (related to PGE2 signaling) to demonstrate enhanced osteogenic differentiation and mineralization . These studies also involved stromal cell line ST2 and human umbilical vein endothelial cells (HUVECs) to observe inhibition of adipogenesis and induction of tubule formation and angiogenic marker expression, respectively .

Primary human monocytes and mouse bone marrow-derived macrophages (BMDMs) serve as crucial models for studying the modulation of inflammatory gene expression by PGE2 and its analogs . Research has shown that PGE2 can augment the expression of a large subset of TNF-inducible genes while suppressing others, with similar results observed in both human monocytes and mouse BMDMs . Human CD4+ T cell clones have been employed to examine the inhibitory effects of PGE2 on T cell proliferation and lymphokine secretion, revealing that PGE2 predominantly suppresses CD45RA−RO+ CD4+ T cells with low secretion of both IL-2 and IL-4 .

Furthermore, bovine oocyte culture media supplemented with PGE2 has been found to improve the developmental and cryotolerance performance of bovine blastocysts, indicating its role in embryonic cell survival and development kinetics . Recombinant human EP4 receptors expressed in human embryonic kidney (HEK-293) cells are extensively used for characterizing the binding properties of PGE2 and its derivatives . Other applications include the use of mouse colon cancer cell line CT26 to study the impact of 15-PGDH overexpression on macrophage phenotype and human lung microvascular endothelial cells (HMVECs) to investigate PGE2's role in angiogenesis .

Receptor Binding Assays for 11-DM-PGE2 (e.g., Radioligand Binding)

Radioligand binding assays are critical for characterizing the interaction of 11-DM-PGE2 and related prostaglandins (B1171923) with their specific receptors, primarily the E prostanoid (EP) receptor subtypes (EP1, EP2, EP3, EP4) . These assays typically utilize tritiated PGE2 ([3H]-PGE2) as the radioligand .

Studies on recombinant human EP4 receptors expressed in HEK-293 cells have provided detailed pharmacological characterization. [3H]-PGE2 binding was found to be optimal in 2-[N-Morpholino]ethanesulphonic acid (MES) buffer (pH 6.0), yielding high specific binding . The EP4 receptor demonstrated high affinity for [3H]-PGE2, with a dissociation constant (Kd) of 0.72 ± 0.12 nM, and interacted with a saturable number of binding sites, indicated by a maximal ligand binding (Bmax) of 6.21 ± 0.84 pmol mg−1 protein .

| Receptor/Ligand | Parameter | Value | Unit | Reference |

|---|---|---|---|---|

| Human EP4 Receptor / [3H]-PGE2 | Kd | 0.72 ± 0.12 | nM | |

| Human EP4 Receptor / [3H]-PGE2 | Bmax | 6.21 ± 0.84 | pmol mg−1 protein |

Competition studies using unlabeled PGE2 and its derivatives are performed to determine inhibition constant (Ki) values. For the human EP4 receptor, PGE2 exhibited a high affinity (Ki = 0.75 ± 0.03 nM), as did PGE1 (Ki = 1.45 ± 0.24 nM) and its derivatives like 11-deoxy-PGE1 (Ki = 1.36 ± 0.34 nM) and 13,14-dihydro-PGE1 (Ki = 3.07 ± 0.29 nM) .

| Compound | Ki (nM) for Human EP4 Receptor | Reference |

|---|---|---|

| PGE2 | 0.75 ± 0.03 | |

| PGE1 | 1.45 ± 0.24 | |

| 11-deoxy-PGE1 | 1.36 ± 0.34 | |

| 13,14-dihydro-PGE1 | 3.07 ± 0.29 | |

| BW245C | 64.7 ± 1.0 | |

| ZK118182 | 425 ± 42 | |

| Enprostil | 43.1 ± 4.4 | |

| AH23848 | 2690 ± 232 | |

| AH22921 | 31,800 ± 4090 |

Nonselective EP agonists such as 16,16-dimethyl-PGE2 (DDM-PGE2) are utilized in displacement curves to estimate the density of various EP receptor subtypes in tissues like lamb ductus arteriosus membranes . Additionally, the Parameter™ Prostaglandin (B15479496) E2 Immunoassay, a forward sequential competitive enzyme immunoassay, is employed to quantify PGE2 levels in cell culture supernates, serum, plasma, and urine. This assay relies on the competition between sample PGE2 and horseradish peroxidase (HRP)-labeled PGE2 for limited binding sites on a mouse monoclonal antibody .

Protein Identification and Characterization Techniques (e.g., ESI-MS/MS, MALDI-MS)

Advanced mass spectrometry-based techniques are instrumental in identifying and characterizing proteins whose expression or modification is influenced by 11-DM-PGE2. High-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) and matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF) have been applied to identify candidate cytoprotective proteins in 11-DM-PGE2-stimulated LLC-PK1 cells .

Through peptide sequencing by ESI-MS/MS of in-gel tryptic protein digests, several proteins were identified, including endothelial actin binding protein, myosin, elongation factor 2 (EF-2), elongation factor 1alpha-1 (EF-1alpha), heat shock protein 90beta (HSP90beta), glucose-regulated protein 78 (GRP 78), membrane-organizing extension spike protein, and actin . Both ESI-MS/MS and MALDI-MS analyses yielded consistent protein identifications . Western blot analysis is subsequently used to confirm the temporal induction of these identified proteins, such as EF-2, EF-1alpha, HSP90beta, GRP78, and actin, providing insights into potential downstream targets of prostaglandin signaling .

Beyond protein identification, liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) is also employed for comprehensive lipidomic profiling. This technique allows for the precise measurement of PGE2 levels in various biological samples, including isolated glomeruli, kidney cortex, plasma, and urine, providing critical data on its metabolic disposition and tissue-specific concentrations . Similarly, LC/MS/MS methods are developed and validated for the separation and quantification of E2 series prostaglandins and isoprostanes, such as PGE2, ent-PGE2, 8-isoPGE2, 11β-PGE2, PGD2, and 15(R)-PGD2, in samples like mouse brains, often without the need for derivatization .

Gene Expression Analysis (e.g., qPCR, in situ hybridization)

Gene expression analysis techniques, such as quantitative real-time PCR (qPCR) and in situ hybridization, are essential for understanding how 11-DM-PGE2 modulates gene transcription and the spatial distribution of gene products.

Quantitative Real-Time PCR (qPCR): qPCR is widely used to quantify changes in gene expression in response to 11-DM-PGE2 or PGE2 signaling. For instance, in hematopoietic stem cell research, qPCR has been used to measure the upregulation of chemokine receptor CXCR4 mRNA and inhibitor of apoptosis protein Survivin mRNA in HSCs exposed to PGE2 . Studies on embryonic development have utilized qPCR to determine that dimethyl (dm) PGE2 regulates the expression of classical Wnt targets, such as cyclinD1 and ephrinB2 .

In investigations of the ductus arteriosus, qPCR has been employed to analyze the expression of EP4 receptor-dependent genes, including those related to contractile apparatus (e.g., Mylpf, Mylk, Myh11, Myocd), migration (e.g., Cxcl15, Col8a1, Bves), growth (e.g., Epgn, Grem1), and vascular tone (e.g., Egln3, Npr3) . In inflammatory contexts, qPCR analysis confirms the co-stimulation of genes like IL1B, IL1A, and CSF3, and the suppression of TNF-induced expression of TNF and CXCL10 by PGE2 in primary human monocytes and mouse bone marrow-derived macrophages . Furthermore, qPCR is used to assess the expression of PGE2-degrading enzymes, such as prostaglandin reductase (Ptgr1-3) and 15-hydroxyprostaglandin dehydrogenase (15-Pgdh), in kidney tissue .

In Situ Hybridization: In situ hybridization provides insights into the spatial and temporal expression patterns of genes. It has been used to demonstrate that dmPGE2 regulates the expression of Wnt targets, like cyclinD1 and ephrinB2, during embryonic development . In studies characterizing PGE2 receptors, in situ hybridization, alongside RT-PCR, has been used to detect EP2, EP3D, and EP4 receptors in the fetal ductus arteriosus . The technique has also revealed the expression of the EP3 receptor in specific brain regions, such as the organum vasculosum of the lamina terminalis (OVLT) . In zebrafish kidney regeneration models, whole-mount in situ hybridization (WISH) is used to visualize the expression of genes like lhx1a in the trunk kidney region after acute kidney injury (AKI) .

In Vivo Non-Clinical Experimental Models

In vivo non-clinical models are crucial for understanding the systemic effects of 11-DM-PGE2, its interactions within complex biological systems, and its potential therapeutic implications.

Murine and Zebrafish Models for 11-DM-PGE2 Studies

Murine Models: Murine models are extensively employed to study the systemic effects of 11-DM-PGE2, particularly in areas like hematopoiesis, inflammation, and cancer. In studies of hematopoietic recovery, dmPGE2 treatment significantly improved marrow recovery rates in mice challenged with 5-fluorouracil (B62378) (5-FU) . Systemic administration of PGE2 in mice has been shown to expand a subset of hematopoietic stem and progenitor cells (HSPCs) and accelerate hematopoietic recovery after total body irradiation (TBI) . Competitive repopulation assays using murine bone marrow cells treated ex vivo with dmPGE2 demonstrated a significant competitive advantage and higher percentage of engraftment for the treated cells, indicating an effect on functional stem cells .

In inflammatory research, myeloid cell-targeted EP4-deficient mouse models (EP4M-/-) have been generated to investigate the relationship between myeloid cell EP4 signaling, inflammatory phenotypes, and atherogenesis in type 1 diabetes . These models have revealed that increased myeloid cell PGE2-EP4 signaling is required for the stimulatory effect of diabetes on IL-6 production and markedly blunts the effect of diabetes on TNF-α .

Murine models are also vital for cancer research. PGE2 exposure has been linked to increased intestinal adenoma formation in F344 rats and promoted epithelial cell proliferation and COX-2 expression in mice that spontaneously develop intestinal polyps and tumors . In studies involving mice injected with MC-26 colorectal cancer (CRC) cell lines, PGE2 was reported to promote tumor progression by inducing the differentiation of myeloid-derived suppressor cells (MDSCs) .

Cardiac regeneration studies in mice have shown that COX-2/PGE2/EP2 signaling promotes cardiac stem/progenitor cell differentiation into cardiomyocytes after infarction in both young and aged mice . In neurological research, reduced preparations of rodent brainstem, including those from mice, are used as experimental models to investigate how PGE2 modulates the central control of breathing behavior, showing a biphasic dose response on inspiratory motor rhythm . Kidney studies in diabetic mouse models have detected EP4 expression in glomeruli, and EP4 blockade has been shown to significantly ameliorate albuminuria development . Furthermore, proteomics studies have utilized mouse seminal vesicles to identify estrogen-responsive proteins .

Zebrafish Models: Zebrafish (Danio rerio) models are increasingly recognized for their utility in biological research due to their genetic resemblance to humans, optical transparency, and rapid ex vivo embryonic development . In hematopoiesis, a chemical screen in zebrafish embryos identified PGE2 as an evolutionarily conserved regulator of hematopoietic stem cell (HSC) number, and it has been shown that PGE2 is required for the development of lymphoid progenitors .

Zebrafish models are also valuable for studying organ regeneration. Renal interstitial cells in zebrafish promote nephron regeneration by secreting PGE2, and dmPGE2 injection into cox2a-/- zebrafish kidneys following acute kidney injury (AKI) restored renal progenitor cell (RPC) numbers and EdU incorporation to injured wild-type levels . Zebrafish embryos have been exposed to 16,16-dimethyl PGE2 to model increased PGE2 signaling and assess its effect on glomerular filtration barrier (GFB), mimicking an albuminuria-like phenotype .

In liver injury research, acetaminophen (B1664979) (APAP)-induced liver injury models in zebrafish have identified PGE2 as a potential therapeutic agent to decrease APAP-associated toxicity by enhancing Wnt activity . Similarly, in heart regeneration studies, injury-induced PGE2 signaling has been shown to drive cardiomyocyte proliferation during the regeneration process in zebrafish heart resection injury models . Zebrafish are also used in toxicology research to study prostaglandin metabolome profiles when exposed to various chemicals . Their suitability as models for chronic inflammatory diseases is further supported by their genetic similarities to humans and short lifespan .

Compound and Protein List with PubChem CIDs

| Name | PubChem CID | Type |

| 11-DM-PGE2 (Dimethyl PGE2) | 5311210 | Compound |

| Prostaglandin E2 (PGE2) | 5280791 | Compound |

| Prostaglandin E1 (PGE1) | 5280757 | Compound |

| 11-deoxy-PGE1 | 5311211 | Compound |

| 13,14-dihydro-PGE1 | 5311212 | Compound |

| Butaprost | 643801 | Compound |

| CAY10598 | 9993358 | Compound |

| M&B-28767 | 10173677 | Compound |

| AH-23848B | 643802 | Compound |

| AH-6809 | 643800 | Compound |

| BW245C | 643799 | Compound |

| ZK118182 | 148154 | Compound |

| Enprostil | 5311029 | Compound |

| 5-fluorouracil (5-FU) | 3385 | Compound |

| Indomethacin | 3715 | Compound |

| PF04418948 | 16007050 | Compound |

| ONO-AE3-208 | 10173678 | Compound |

| Hydroquinone | 797 | Compound |

| 2,3,5-tris-(glutathion-S-yl)hydroquinone | 11624606 | Compound |

| Arachidonic acid | 444899 | Compound |

| SW033291 | 54884214 | Compound |

| Thromboxane A2 | 5280521 | Compound |

| SDF-1α (CXCL12) | 68574 | Compound |

| Acetaminophen (APAP) | 1983 | Compound |

| Carbon tetrachloride (CCl4) | 5943 | Compound |

| Lipopolysaccharide (LPS) | 139247 | Compound |

| Cyclic AMP (cAMP) | 6075 | Compound |

| Name | Type |

| Survivin | Protein |

| Interleukin-10 (IL-10) | Protein |

| Interleukin-1 beta (IL-1β) | Protein |

| Interleukin-1 alpha (IL-1A) | Protein |

| Colony-stimulating factor 3 (CSF3) | Protein |

| Tumor Necrosis Factor (TNF) | Protein |

| Chemokine (C-X-C motif) ligand 9 (CXCL9) | Protein |

| Chemokine (C-X-C motif) ligand 10 (CXCL10) | Protein |

| Chemokine (C-X-C motif) ligand 11 (CXCL11) | Protein |

| Heparin-binding EGF-like growth factor (HBEGF) | Protein |

| cAMP responsive element modulator (CREM) | Protein |

| CyclinD1 | Protein |

| EphrinB2 | Protein |

| Myocardin | Protein |

| C-myc | Protein |

| E-cadherin | Protein |

| Caveolin-1 (CAV1) | Protein |

| Octamer-binding transcription factor 4 (OCT4) | Protein |

| Cyclooxygenase-1 (COX-1) | Enzyme |

| Cyclooxygenase-2 (COX-2) | Enzyme |

| Prostaglandin E synthetase (PGES) | Enzyme |

| 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Enzyme |

| Extracellular signal-regulated kinase (ERK) | Protein |

| Protein Kinase A (PKA) | Protein |

| Glycogen (B147801) synthase kinase 3 beta (GSK3β) | Protein |

| cAMP response element-binding protein (CREB) | Protein |

| Protein kinase C (PKC) | Protein |

| Rap1 | Protein |

| RhoA | Protein |

| Actin | Protein |

| Forkhead box protein P3 (Foxp3) | Protein |

| Natural Killer (NK) cells | Cell Type |

| M1 macrophages | Cell Type |

| M2 macrophages | Cell Type |

| Myeloid-derived suppressor cells (MDSCs) | Cell Type |

| LLC-PK1 cells | Cell Line |

| MLO-Y4 cells | Cell Line |

| ST2 cells | Cell Line |

| Human umbilical vein endothelial cells (HUVECs) | Cell Line |

| HEK-293 cells | Cell Line |

| CD4+ T cells | Cell Type |

| CD45RA | Protein |

| CD45RO | Protein |

| Wnt/β-Catenin signaling pathway | Pathway |

| AP-1 signaling pathways | Pathway |

| NF-κB pathways | Pathway |

| PI3K/Akt pathway | Pathway |

| G-protein coupled receptors (GPCRs) | Receptor |

| Adenylate cyclase | Enzyme |

| Mitogen-activated protein kinase (MAPK) | Protein |

| Ptger2 (EP2 receptor gene) | Gene |

| Ptger3 (EP3 receptor gene) | Gene |

| Ptger4 (EP4 receptor gene) | Gene |

| Ptgr1-3 (Prostaglandin reductase 1-3) | Gene |

| Ptgs2 (COX-2 gene) | Gene |

| lhx1a (Lim homeobox 1a gene) | Gene |

| Tg[fabp10a:gc-EGFP] | Transgenic Line |

Genetic Manipulation Approaches (e.g., knockout models, transgenic lines)

Genetic manipulation approaches are instrumental in dissecting the intricate signaling pathways and physiological functions influenced by 11-DM-PGE2 and its parent compound, PGE2. Studies employing these methodologies provide insights into the specific roles of PGE2 receptors and synthases.

Research utilizing "dimethyl (dm) PGE2" (a synonym for 11-DM-PGE2) has demonstrated its regulatory impact on hematopoietic stem cell (HSC) development and homeostasis. In both zebrafish and mouse models, dmPGE2 was shown to interact with the Wnt/β-catenin signaling pathway. Specifically, dmPGE2 regulated the expression of classical Wnt targets such as cyclinD1 and ephrinB2 during embryonic development . Furthermore, dmPGE2 was observed to rescue HSC inhibition caused by Dickkopf (dkk), an inhibitor of Wnt, suggesting an interaction at the level of the β-catenin destruction complex. The necessity of PGE2 activity for the full effects of Wnt activation was underscored by the finding that indomethacin, a cyclooxygenase (COX) inhibitor, diminished Wnt-induced HSC formation . In mice, 11-DM-PGE2 was capable of modifying Wnt-mediated effects on hematopoietic recovery following treatment with 5-fluorouracil (5-FU) .

Beyond direct studies with 11-DM-PGE2, genetic models targeting the broader PGE2 pathway contribute significantly to understanding the context in which 11-DM-PGE2 exerts its effects. For instance, knockout mouse studies have revealed that PGE2 can exert both pro-inflammatory and anti-inflammatory effects, which are influenced by the specific receptor type, cell population involved, and the expression of receptor genes within tissues . In skeletal muscle regeneration, the EP4 receptor (Ptger4) is a key mediator of PGE2 signaling in muscle stem cells (MuSCs). Genetically engineered mice lacking the EP4 receptor in MuSCs showed impaired muscle regeneration, highlighting the critical role of this receptor in PGE2-mediated muscle repair .

Genetic strategies have also been employed to investigate PGE2's role in airway protection. Mice lacking 15-hydroxyprostaglandin dehydrogenase (Hpgd-/-), the primary enzyme responsible for PGE2 catabolism, exhibited elevated PGE2 levels and attenuated airway responsiveness to cholinergic stimuli . Conversely, mice lacking PGE2 synthase (Ptges) or the EP2 receptor (Ptger2) were examined to understand the impact of reduced PGE2 signaling on airway reactivity . In pancreatic β-cells, the genetic knockout of the Kcnb2 gene (encoding the Kv2.2 channel) abrogated the inhibitory effect of PGE2 on glucose-stimulated insulin (B600854) secretion (GSIS), pointing to the involvement of the EP2/4-Kv2.2 signaling pathway . Additionally, genetic variants in PGE2 receptors (PTGER1-4), particularly EP3, have been linked to the risk of nephrosclerosis and associated clinical outcomes .

Models of Tissue Injury and Regeneration

11-DM-PGE2 and its parent compound PGE2 are recognized for their pivotal roles in modulating tissue injury responses and promoting regeneration across various organ systems.

Specifically, 11-deoxy,16,16-dimethyl PGE2 (DDM-PGE2) has demonstrated cytoprotective effects in renal proximal tubular epithelial (LLC-PK1) cells. It protects these cells against cellular injury induced by oxidative stress, a process mediated through a thromboxane or thromboxane-like receptor coupled to AP-1 signaling pathways. DDM-PGE2 was found to selectively stimulate the synthesis of several proteins in LLC-PK1 cells, contributing to its cytoprotective action .

PGE2 is a critical mediator in the complex process of wound healing and tissue repair. In cutaneous wound models, elevated PGE2 levels accelerate the healing process, contribute to skin structure remodeling, and exert anti-inflammatory and pro-angiogenic effects by promoting the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype . Furthermore, PGE2 can reduce pathological scar formation by markedly decreasing the infiltration of myofibroblasts .

In the context of diabetic wound healing, which is often impaired, diminished PGE2 levels in diabetic skin due to the upregulation of the prostaglandin transporter (PGT) contribute to defective angiogenesis and delayed healing. Pharmacological inhibition of PGT has been shown to correct these deficits, leading to shortened wound closure times and increased proliferation, re-epithelialization, and neovascularization.

For skeletal muscle, PGE2 is identified as a crucial inflammatory mediator of muscle stem cells (MuSCs). It promotes robust MuSC proliferation and significantly augments muscle regeneration and strength recovery, primarily through signaling via the EP4 receptor .

PGE2 also plays a beneficial role in organ-specific injury models. In liver ischemia-reperfusion injury, PGE2 can expedite repair by reducing inflammation, fibrosis, and necrosis, with EP4 agonists showing potential in protecting liver function in murine models . Similarly, PGE2 contributes to the repair of muscles and tendons following injury, largely mediated by the EP4 receptor. In intestinal injury models, PGE2, acting through EP2 or EP4 receptors, promotes the differentiation of wound-related epidermal cells and the proliferation of intestinal stem cells. Additionally, PGE2 accelerates bone fracture healing via EP2 and EP4 receptors. Its role in hematopoietic stem cell (HSC) regeneration includes enhancing HSC homing, engraftment, survival, and expansion, with EP4 identified as a key receptor.

The table below summarizes the effects of PGE2 (and its analogs like 11-DM-PGE2) in various tissue injury and regeneration models:

Table 1: Effects of PGE2 (and its Analogues like 11-DM-PGE2) in Models of Tissue Injury and Regeneration

| Tissue/Model | Effect of PGE2/11-DM-PGE2 | Key Mechanisms/Receptors (if specified) | Source |

| Renal Proximal Tubular Epithelial Cells (LLC-PK1) | Protects against oxidative stress-induced cellular injury, stimulates protein synthesis | Thromboxane/thromboxane-like receptor, AP-1 signaling | |

| Cutaneous Wound Healing | Accelerates healing, remodels skin, anti-inflammatory, pro-angiogenesis, reduces scarring | Macrophage M1 to M2 polarization, COX-2/PGE2/EP4 | |

| Diabetic Wound Healing | Corrects impaired angiogenesis and wound healing, increases proliferation, re-epithelialization, neovascularization | Counteracts PGT upregulation, increases PGE2/VEGF levels | |

| Skeletal Muscle Regeneration | Promotes robust muscle stem cell (MuSC) proliferation, augments regeneration and strength | EP4 receptor, cAMP/phospho-CREB, Nurr1 transcription factor | |

| Liver Ischemia-Reperfusion Injury | Reduces inflammation, fibrosis, necrosis; protects liver function | EP4 agonists | |

| Intestinal Injury | Promotes differentiation of wound-related epidermal cells, proliferation of intestinal stem cells | EP2, EP4 | |

| Bone Fracture Healing | Accelerates fracture healing | EP2, EP4 | |

| Hematopoietic Stem Cell (HSC) Regeneration | Enhances HSC homing, engraftment, survival, expansion | EP4, Wnt/β-catenin signaling |

Models of Immunological Modulation

11-DM-PGE2, as a synthetic analog, is widely used to investigate the profound and multifaceted immunomodulatory roles of PGE2. PGE2's effects on the immune system are complex, often exhibiting both pro-inflammatory and anti-inflammatory actions depending on the specific cellular context, the type of receptor activated, and the immune cell population involved .

Macrophages: PGE2 significantly modulates macrophage responses to inflammation. It has been shown to reduce the production of pro-inflammatory tumor necrosis factor-alpha (TNF-α) while enhancing the production of anti-inflammatory interleukin-10 (IL-10), primarily through the activation of EP2 and EP4 receptors . PGE2 also facilitates the polarization of macrophages towards the anti-inflammatory M2 phenotype, a crucial process in the resolution of inflammation and tissue repair . Mesenchymal Stem Cells (MSCs), for instance, release PGE2, which contributes to this M1-to-M2 macrophage phenotype switch.

Dendritic Cells (DCs): PGE2 plays a dual role in regulating dendritic cell function. It supports the activation of DCs but simultaneously suppresses their ability to attract naive, memory, and effector T cells. PGE2 can also impede DC maturation and their antigen-presentation capabilities. Furthermore, PGE2 has been observed to disrupt DC differentiation at early developmental stages.

T Cells: PGE2 exerts a selective suppressive effect on type 1 immunity, which includes Th1, cytotoxic T lymphocyte (CTL), and natural killer (NK) cell-mediated responses . Conversely, it promotes the development of Th2, Th17, and regulatory T cell (Treg) responses . PGE2 inhibits T cell production of IL-2 and their responsiveness to IL-2, thereby suppressing the activation and expansion of antigen-specific T cells. The promotion of Treg development by PGE2 is a key mechanism contributing to its immunosuppressive effects.

Natural Killer (NK) Cells: Through the activation of EP2 and EP4 receptors, PGE2 hampers NK cell activation and interferon-gamma (IFN-γ) production. This leads to a reduction in NK cell cytotoxicity and their capacity to recruit subsequent adaptive immune responses. PGE2 directly inhibits NK cell activation and cytotoxic functions and indirectly interferes with NK-dendritic cell interactions .

Myeloid-Derived Suppressor Cells (MDSCs): PGE2 is known to enhance the immunosuppressive function of MDSCs and promote their development, contributing to immune evasion in various pathological conditions, including cancer .

Chemokine Production: PGE2 modulates chemokine production, which in turn influences the trafficking of immune cells. It inhibits the attraction of pro-inflammatory cells while enhancing the local accumulation of regulatory T cells and myeloid-derived suppressor cells.

The table below summarizes the immunomodulatory effects of PGE2 (and its analogs like 11-DM-PGE2) on various immune cell types:

Table 2: Immunomodulatory Effects of PGE2 (and its Analogues like 11-DM-PGE2)

| Immune Cell Type | Effect of PGE2/11-DM-PGE2 | Receptors Involved (if specified) | Source |

| Macrophages | Reduces TNF-α, enhances IL-10, promotes M2 polarization | EP2, EP4 | |

| Dendritic Cells (DCs) | Supports activation, suppresses attraction of T cells, impedes maturation/antigen-presentation | - | |

| T cells (Th1, CTL, NK) | Suppresses type 1 immunity (Th1, CTL, NK cell-mediated) | - | |

| T cells (Th2, Th17, Treg) | Promotes Th2, Th17, and Treg responses | EP2, EP4 | |

| NK cells | Hampers activation, IFN-γ production, cytotoxicity | EP2, EP4 | |

| Myeloid-Derived Suppressor Cells (MDSCs) | Enhances immunosuppressive function, promotes development | - | |

| Mast Cells | Promotes induction, attraction, degranulation, production of proangiogenic/immunosuppressive factors | EP1, EP3 |

Q & A

Q. How can researchers validate computational predictions of 11-DM-Pge2’s pharmacokinetics using experimental data?

- Methodological Answer : Compare in silico ADMET predictions (e.g., using SwissADME) with in vivo pharmacokinetic studies. Perform Bland-Altman analysis to assess agreement between predicted and observed values. For discrepancies, refine models by incorporating additional descriptors (e.g., protein binding affinity) and validate with independent datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.